4-(2-Fluorophenyl)-1,4-diazepan-5-one hydrochloride
Overview
Description
4-(2-Fluorophenyl)-1,4-diazepan-5-one hydrochloride is a useful research compound. Its molecular formula is C11H14ClFN2O and its molecular weight is 244.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Compound Synthesis
Researchers have explored the synthesis of new derivatives and analogs of 1,4-diazepan compounds, focusing on structural modifications to enhance their potential therapeutic applications. For instance, a two-step one-pot synthesis approach has been developed for novel 5-(4-Fluorophenyl)-1H-Beno[e][1,4]Diazepin-2(3H)-one derivatives, demonstrating the versatility of the core structure in generating a library of compounds through base-catalyzed reactions with various alkyl halides and aromatic aldehydes (Patel et al., 2014). Similarly, synthesis efforts have yielded substituted triazolo[4,3-a][1,4] benzodiazepine derivatives as potent anticonvulsants, highlighting the structure-activity relationship (SAR) studies crucial for developing new therapeutic agents (Narayana et al., 2006).
Potential Therapeutic Uses
Research has identified several therapeutic potentials for derivatives of "4-(2-Fluorophenyl)-1,4-diazepan-5-one hydrochloride", including anticonvulsant, anxiolytic, and anticancer activities. For example, some derivatives have shown excellent anticonvulsant activity in animal models, comparable to standard drugs like diazepam, indicating their potential use in treating seizure disorders (Narayana et al., 2006). Furthermore, compounds synthesized from this compound have been studied for anticancer activity, showing inhibition of several cancer cell lines and suggesting a role in cancer therapy (Asong et al., 2019).
Spectral and Structural Analysis
Spectral and structural analyses of these compounds have been conducted to understand their physicochemical properties and to inform further modifications. Studies include Fourier transform Raman and IR vibrational studies, which provide insights into the molecular structure and behavior of these compounds (Neville et al., 1995).
Mechanistic Insights
Mechanistic studies have been conducted to elucidate the pathways involved in the synthesis and transformation of these compounds. For example, research into the alkaline hydrolysis of diazepam, a related benzodiazepine, has offered insights into the chemical behavior of similar structures in different pH conditions, which is relevant for understanding the stability and reactivity of this compound derivatives (Yang, 1998).
Properties
IUPAC Name |
4-(2-fluorophenyl)-1,4-diazepan-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-9-3-1-2-4-10(9)14-8-7-13-6-5-11(14)15;/h1-4,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYDVECRLDMTFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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